molecular formula C10H19ClN2 B12982411 Adamantane-1,3-diamine hydrochloride

Adamantane-1,3-diamine hydrochloride

Cat. No.: B12982411
M. Wt: 202.72 g/mol
InChI Key: JMWOVPMZIVGXGQ-UHFFFAOYSA-N
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Description

Adamantane-1,3-diamine hydrochloride is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. Adamantane is known for its unique structure, which resembles a diamond lattice, making it a member of the diamondoid family. The incorporation of adamantane fragments in pharmaceuticals has been shown to improve the lipophilicity and stability of drugs

Preparation Methods

The synthesis of adamantane-1,3-diamine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with a borane-THF complex . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, which can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives . Industrial production methods often rely on these synthetic routes, utilizing optimized reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of adamantane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to inhibit the kidney’s active-transport removal and transfer of creatinine from blood to urine . This inhibition occurs in the proximal tubules of the nephrons, affecting the overall pharmacokinetics of the compound. Additionally, the unique structure of adamantane allows it to interact with various biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Adamantane-1,3-diamine hydrochloride can be compared to other similar compounds, such as amantadine, rimantadine, and memantine . These compounds share the adamantane core structure but differ in their functional groups and specific applications. For example, amantadine is primarily used as an antiviral and anti-Parkinsonian agent, while memantine is used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its dual amine functionality, which provides additional reactivity and potential for further functionalization .

Similar Compounds

  • Amantadine
  • Rimantadine
  • Memantine
  • 2-Azaadamantane
  • Diamantane

This compound stands out due to its versatile applications and unique structural properties, making it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C10H19ClN2

Molecular Weight

202.72 g/mol

IUPAC Name

adamantane-1,3-diamine;hydrochloride

InChI

InChI=1S/C10H18N2.ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;/h7-8H,1-6,11-12H2;1H

InChI Key

JMWOVPMZIVGXGQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)N.Cl

Origin of Product

United States

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